4-[6-(4-nitrophenoxy)hexyl]morpholine
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Overview
Description
4-[6-(4-nitrophenoxy)hexyl]morpholine is an organic compound with the molecular formula C16H25N2O4 It is characterized by the presence of a morpholine ring attached to a hexyl chain, which is further substituted with a 4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-nitrophenoxy)hexyl]morpholine typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with 1-bromohexane to form 4-nitrophenoxyhexane. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-nitrophenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Bases like potassium carbonate and solvents such as DMF are commonly used.
Major Products Formed
Reduction: The reduction of the nitro group yields 4-[6-(4-aminophenoxy)hexyl]morpholine.
Substitution: Various substituted morpholine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
4-[6-(4-nitrophenoxy)hexyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[6-(4-nitrophenoxy)hexyl]morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may play a role in its biological activity, potentially through the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-[6-(4-aminophenoxy)hexyl]morpholine: A reduced form of the compound with an amino group instead of a nitro group.
4-[6-(4-methoxyphenoxy)hexyl]morpholine: A derivative with a methoxy group in place of the nitro group.
Uniqueness
4-[6-(4-nitrophenoxy)hexyl]morpholine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[6-(4-nitrophenoxy)hexyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-18(20)15-5-7-16(8-6-15)22-12-4-2-1-3-9-17-10-13-21-14-11-17/h5-8H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUTVHWGMBRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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